molecular formula C16H16N2O4S3 B11639254 3-[(2E)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)quinolin-1(2H)-yl]propane-1-sulfonic acid

3-[(2E)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)quinolin-1(2H)-yl]propane-1-sulfonic acid

Cat. No.: B11639254
M. Wt: 396.5 g/mol
InChI Key: WHVDUENHHFVPAH-BUHFOSPRSA-N
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Description

3-{2-[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,2-DIHYDROQUINOLIN-1-YL}PROPANE-1-SULFONIC ACID is a complex organic compound with a unique structure that incorporates a thiazolidine ring, a quinoline moiety, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,2-DIHYDROQUINOLIN-1-YL}PROPANE-1-SULFONIC ACID typically involves multiple steps, including the formation of the thiazolidine ring, the quinoline moiety, and the sulfonic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow processes, advanced catalytic systems, and efficient purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,2-DIHYDROQUINOLIN-1-YL}PROPANE-1-SULFONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different thiazolidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{2-[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,2-DIHYDROQUINOLIN-1-YL}PROPANE-1-SULFONIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{2-[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,2-DIHYDROQUINOLIN-1-YL}PROPANE-1-SULFONIC ACID include other thiazolidine derivatives, quinoline-based compounds, and sulfonic acid-containing molecules .

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O4S3

Molecular Weight

396.5 g/mol

IUPAC Name

3-[(2E)-2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)quinolin-1-yl]propane-1-sulfonic acid

InChI

InChI=1S/C16H16N2O4S3/c1-17-15(19)14(24-16(17)23)13-8-7-11-5-2-3-6-12(11)18(13)9-4-10-25(20,21)22/h2-3,5-8H,4,9-10H2,1H3,(H,20,21,22)/b14-13+

InChI Key

WHVDUENHHFVPAH-BUHFOSPRSA-N

Isomeric SMILES

CN1C(=O)/C(=C\2/C=CC3=CC=CC=C3N2CCCS(=O)(=O)O)/SC1=S

Canonical SMILES

CN1C(=O)C(=C2C=CC3=CC=CC=C3N2CCCS(=O)(=O)O)SC1=S

Origin of Product

United States

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